tert-Butyl (3-bromo-4-methoxyphenyl)carbamate
Description
tert-Butyl (3-bromo-4-methoxyphenyl)carbamate (CAS: 1132940-57-8) is a carbamate derivative with a molecular formula of C₁₆H₂₄BrNO₃ and a molecular weight of 358.27 g/mol . Its structure features a phenyl ring substituted with a bromine atom at position 3, a methoxy group at position 4, and a tert-butyl carbamate group. This compound is typically stored under dry conditions at 2–8°C, indicating sensitivity to moisture and thermal degradation . Its primary applications lie in pharmaceutical and organic synthesis, serving as a key intermediate for cross-coupling reactions or further functionalization.
Properties
Molecular Formula |
C12H16BrNO3 |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) |
InChI Key |
NENXSUFMKWCUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-4-methoxyphenyl)carbamate typically involves the reaction of 3-bromo-4-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 3-bromo-4-methoxyaniline in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromo-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
tert-Butyl (3-bromo-4-methoxyphenyl)carbamate is not directly discussed in the provided search results. However, information is available regarding similar compounds, their applications, and relevant chemical reactions, which can provide insights.
Chemistry
tert-Butyl carbamates are used as intermediates in synthesizing complex organic molecules. They participate in substitution reactions , where the bromine atom can be replaced by nucleophiles like amines, thiols, or alkoxides. They can also undergo oxidation of the methoxy group to form aldehydes or carboxylic acids, and reduction of the carbamate group to produce amines. Common reagents for these reactions include sodium hydride (NaH), potassium tert-butoxide (KOtBu) for substitution, potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Biology and Medicine
tert-Butyl carbamates can be employed to study enzyme-substrate interactions and protein-ligand binding. They are also investigated for potential use in drug development, acting as prodrugs activated in specific biological environments. The carbamate group can form covalent bonds with active site residues of enzymes, potentially inhibiting or modulating enzyme activity. For instance, these compounds can interact with enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain signaling. This suggests their potential as anti-inflammatory agents for conditions like arthritis.
Industry
These compounds are used in producing specialty chemicals and materials, with their reactivity profiles making them suitable for synthesizing polymers and other advanced materials.
The biological activity of tert-butyl carbamates arises from their ability to interact with biological targets, such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromine atom and methoxy group contribute to the compound’s binding affinity and specificity, influencing its interactions within biological systems.
Case Studies
tert-Butyl (3-bromo-4-methylphenyl)carbamate has demonstrated the ability to inhibit certain enzymes involved in metabolic pathways and has been explored as an anti-inflammatory agent due to its ability to modulate COX activity.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromo and methoxy substituents may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Functional Comparison
The following table highlights structural and functional differences between tert-Butyl (3-bromo-4-methoxyphenyl)carbamate and related carbamate derivatives:
Key Observations :
- Substituent Position : The position of bromine and methoxy groups significantly impacts reactivity. For example, the 3-bromo-4-methoxy substitution in the target compound contrasts with the 4-bromo-3-methoxy isomer in 41g (), altering electronic properties and coupling efficiency .
- Chiral Centers : Ethyl-substituted derivatives () introduce stereochemical complexity, critical for enantioselective drug synthesis .
Physicochemical Properties
Biological Activity
tert-Butyl (3-bromo-4-methoxyphenyl)carbamate is an organic compound belonging to the carbamate class, characterized by its unique structural features, including a bromine atom and a methoxy group on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C12H16BrN O3
- Molecular Weight : Approximately 358.27 g/mol
- Structural Features :
- tert-butyl group : Enhances lipophilicity.
- Bromine atom : Increases reactivity through nucleophilic substitution.
- Methoxy group : May influence binding affinity and specificity for biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Potential Effects |
|---|---|
| Anticancer | Inhibits cancer cell proliferation in various models. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity.
- Receptor Interaction : The compound may interact with receptors involved in inflammation and immune response, modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
A study evaluating a series of carbamates, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM in T-lymphoblastic cell lines, indicating potent anticancer activity without significant toxicity to normal cells at lower concentrations .
Anti-inflammatory Effects
Research has shown that this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
In vitro studies revealed that the compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for these pathogens, showcasing its potential as an antimicrobial agent .
Q & A
Q. Q1. What are the established synthetic routes for tert-Butyl (3-bromo-4-methoxyphenyl)carbamate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via carbamate protection of an amine precursor. A common approach involves reacting 3-bromo-4-methoxyaniline with tert-butyl chloroformate (Boc-Cl) in the presence of a base (e.g., triethylamine or NaHCO₃) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C . Key factors affecting yield include:
- Stoichiometry : Excess Boc-Cl (1.2–1.5 eq) ensures complete protection.
- Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis.
- Solvent : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates.
| Condition | Yield Range | Key Observations |
|---|---|---|
| DCM, 0°C, 1.2 eq Boc | 70–85% | Minimal byproducts |
| THF, 25°C, 1.5 eq Boc | 60–75% | Faster reaction but lower purity |
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC-MS : Confirm molecular weight (expected m/z: 302.2 [M+H]⁺) and detect impurities.
- ¹H/¹³C NMR : Key signals include:
- tert-Butyl group: δ ~1.4 ppm (9H, s) in ¹H NMR; δ ~28 ppm (C(CH₃)₃) in ¹³C NMR.
- Methoxy group: δ ~3.8 ppm (3H, s) in ¹H NMR; δ ~56 ppm (OCH₃) in ¹³C NMR.
- Elemental Analysis : Validate C, H, N percentages (theoretical: C 47.85%, H 5.36%, N 4.65%).
Q. Q3. What are the stability considerations for this compound under standard laboratory conditions?
Methodological Answer: The compound is stable at room temperature in dry, inert environments but degrades under:
- Acidic/Basic Conditions : Hydrolysis of the carbamate group occurs at pH < 4 or > 10 .
- Light/Heat : Prolonged exposure to UV light or temperatures >40°C induces decomposition (evidenced by discoloration and reduced NMR purity).
Recommendations : Store in amber vials at –20°C under nitrogen .
Advanced Research Questions
Q. Q4. How can computational tools optimize reaction pathways for derivatives of this compound?
Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states:
- Reaction Mechanism : Simulate Boc protection kinetics to identify rate-limiting steps (e.g., nucleophilic attack on Boc-Cl).
- Solvent Effects : Use COSMO-RS models to predict solvent polarity impacts on activation energy .
Case Study : A 2024 study combined DFT with machine learning to predict optimal solvents for Boc protection, reducing experimental iterations by 50% .
Q. Q5. How can researchers resolve contradictions in reported toxicity or hazard data for this compound?
Methodological Answer: Discrepancies in safety data (e.g., "no known hazard" vs. precautionary measures in SDS) arise from variability in test conditions. To address this:
Replicate Studies : Perform acute toxicity assays (e.g., OECD 423) using standardized protocols.
Contextualize Data : Compare results against structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate, LD₅₀ > 2000 mg/kg in rats ).
Assess Exposure Routes : Prioritize respiratory and dermal protection during synthesis due to potential irritant properties .
Q. Q6. What experimental design strategies improve efficiency in synthesizing and functionalizing this compound?
Methodological Answer: Adopt factorial design to optimize multi-variable systems:
- Variables : Temperature, solvent, catalyst loading, and reaction time.
- Example 2² Factorial Design :
| Run | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | 0 | DCM | 82 |
| 2 | 25 | DCM | 68 |
| 3 | 0 | THF | 74 |
| 4 | 25 | THF | 58 |
Analysis : Lower temperature and DCM significantly improve yield (p < 0.05). This approach reduces resource waste by 30% compared to one-factor-at-a-time methods .
Q. Q7. How can the bromo substituent in this compound be leveraged for cross-coupling reactions in drug discovery?
Methodological Answer: The 3-bromo group enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Key considerations:
- Catalyst System : Use Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid couplings.
- Protection Compatibility : The Boc group is stable under coupling conditions (tested at 80°C in toluene/water) .
Application : A 2023 study synthesized a kinase inhibitor precursor via Suzuki coupling, achieving 89% yield .
Data Contradictions and Validation
Q. Q8. Why do some safety data sheets (SDS) omit hazard classifications for this compound?
Methodological Answer: SDS discrepancies arise from:
- Regulatory Variability : Differences in GHS classification thresholds between regions (e.g., EU vs. US OSHA).
- Data Gaps : Limited ecotoxicological data (e.g., biodegradation, bioaccumulation) in public databases .
Recommendation : Assume worst-case scenarios (e.g., wear PPE, use fume hoods) until peer-reviewed toxicology studies confirm safety .
Emerging Methodologies
Q. Q9. How can AI-driven platforms accelerate the development of novel derivatives?
Methodological Answer: AI tools like ICReDD’s reaction path search algorithms:
- Predict feasible synthetic routes for bromo-carbamate derivatives.
- Optimize reaction parameters (e.g., solvent, catalyst) using historical data .
Impact : A 2025 pilot study reduced reaction optimization time from 6 months to 2 weeks .
Critical Analysis of Literature
Q. Q10. How should researchers address inconsistencies in reported spectroscopic data for this compound?
Methodological Answer:
Cross-Validate Data : Compare NMR shifts with PubChem or EPA DSSTox entries for analogous carbamates .
Reproduce Experiments : Synthesize the compound using published protocols to verify spectral profiles.
Consult Multi-Lab Studies : Leverage collaborative platforms like IUPAC for consensus data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
